1,1-Dimethoxy-3-nitropropane

CAS No.: 72447-81-5

Cat. No.: VC3730215

Molecular Formula: C5H11NO4

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72447-81-5 |

|---|---|

| Molecular Formula | C5H11NO4 |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | 1,1-dimethoxy-3-nitropropane |

| Standard InChI | InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3 |

| Standard InChI Key | MOKDVDXMMSCFHC-UHFFFAOYSA-N |

| SMILES | COC(CC[N+](=O)[O-])OC |

| Canonical SMILES | COC(CC[N+](=O)[O-])OC |

Introduction

Chemical Identity and Structure

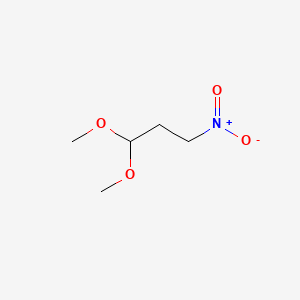

1,1-Dimethoxy-3-nitropropane is an aliphatic compound featuring a dimethoxy acetal group at position 1 and a nitro group at position 3 of a propane chain. This structure creates a molecule with interesting chemical properties and reactivity patterns.

Basic Information

The compound is identified by the CAS registry number 72447-81-5 and is also known by its synonym 3-nitropropionaldehyde dimethyl acetal . It has the empirical formula C5H11NO4 with a molecular weight of 149.15 g/mol . The structure can be represented by the SMILES notation COC(OC)CCN+[O-] and the InChI code InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3 .

Structural Features

The compound's structure consists of:

-

A central carbon atom bonded to two methoxy groups (acetal functionality)

-

A two-carbon chain connecting the acetal carbon to a nitro group

-

A nitro group at the terminal carbon

This arrangement results in a molecule with multiple functional sites that can participate in various chemical reactions.

Physical and Chemical Properties

1,1-Dimethoxy-3-nitropropane exhibits specific physical and chemical properties that influence its behavior in various applications and reactions.

Physical Properties

The compound has distinctive physical characteristics as detailed in Table 1:

Table 1: Physical Properties of 1,1-Dimethoxy-3-nitropropane

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 199°C | |

| Density | 1.089 g/cm³ | |

| Flash Point | 85°C | |

| Recommended Storage Temperature | Below +30°C | |

| Molecular Weight | 149.15 g/mol | |

| Physical State | Liquid (inferred) | - |

Chemical Properties

The chemical reactivity of 1,1-Dimethoxy-3-nitropropane is primarily determined by its functional groups:

-

Acetal Group: The dimethoxy acetal functionality at position 1 can be hydrolyzed under acidic conditions to yield the corresponding aldehyde. This makes the compound useful as a protected form of 3-nitropropionaldehyde.

-

Nitro Group: The nitro group at position 3 can participate in various transformations, including reduction to an amine, Henry reactions, and other nitro group-specific chemistries.

-

Predicted pKa: The compound has a predicted pKa value of 8.47±0.58, indicating its potential acid-base behavior .

Spectroscopic Properties

Spectroscopic data provides valuable insights into the structural characteristics and identification of 1,1-Dimethoxy-3-nitropropane.

Mass Spectrometry Data

Mass spectrometry can identify the compound through various adduct forms, with predicted collision cross-section (CCS) values as shown in Table 2:

Table 2: Predicted Mass Spectrometry Data for 1,1-Dimethoxy-3-nitropropane

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 150.07608 | 128.2 |

| [M+Na]⁺ | 172.05802 | 138.3 |

| [M+NH₄]⁺ | 167.10262 | 135.3 |

| [M+K]⁺ | 188.03196 | 137.0 |

| [M-H]⁻ | 148.06152 | 128.0 |

| [M+Na-2H]⁻ | 170.04347 | 131.1 |

| [M]⁺ | 149.06825 | 129.2 |

| [M]⁻ | 149.06935 | 129.2 |

These collision cross-section values provide important data for analytical identification of the compound using ion mobility mass spectrometry techniques .

Applications and Uses

Due to its structural features combining acetal and nitro functionalities, 1,1-Dimethoxy-3-nitropropane has potential applications in various fields.

Synthetic Organic Chemistry

The compound can serve as a valuable building block in organic synthesis due to:

-

Protected Aldehyde Functionality: The acetal group serves as a protected form of an aldehyde, which can be selectively deprotected when needed in multi-step syntheses.

-

Nitro Group Transformations: The nitro group can be converted to various nitrogen-containing functionalities, making the compound useful for introducing nitrogen into complex molecules.

Related Compounds and Comparative Analysis

Understanding 1,1-Dimethoxy-3-nitropropane in the context of related compounds provides insights into its chemical behavior and potential applications.

Structurally Related Compounds

Several compounds structurally related to 1,1-Dimethoxy-3-nitropropane are mentioned in the search results:

-

3-Nitropropanol: A related compound with a hydroxyl group instead of the dimethoxy acetal functionality .

-

2-Nitroethanol: A shorter chain analog with a terminal hydroxyl group .

-

1-Nitrohexane: A longer chain nitroalkane with simplified functionality .

-

2-Nitropropane: An isomeric nitroalkane with the nitro group at position 2 instead of 3 .

These related compounds may share certain chemical behaviors while differing in others, providing a framework for understanding the reactivity patterns of 1,1-Dimethoxy-3-nitropropane.

Current Research and Future Directions

Research involving 1,1-Dimethoxy-3-nitropropane and related compounds continues to evolve, with several potential areas for future investigation.

Synthetic Methodologies

The development of palladium-catalyzed reactions involving nitroalkanes suggests ongoing interest in the synthetic utility of compounds like 1,1-Dimethoxy-3-nitropropane . These methodologies may enable more efficient and selective transformations of the compound for various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume